2-phenyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N’-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a quinoline core, a phenyl group, and a pyridinylmethylidene moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N’-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide typically involves the condensation of quinoline-4-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N’-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for drug development.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N’-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacterial cells by interfering with their DNA replication process .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carbohydrazide: A precursor in the synthesis of the target compound.
Phenylhydrazine derivatives: Similar in structure and reactivity.
Pyridinylmethylidene derivatives: Share the pyridinylmethylidene moiety.
Uniqueness
2-phenyl-N’-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide is unique due to its combination of a quinoline core, phenyl group, and pyridinylmethylidene moiety. This unique structure imparts distinct biological activities and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H16N4O |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C22H16N4O/c27-22(26-24-15-16-7-6-12-23-14-16)19-13-21(17-8-2-1-3-9-17)25-20-11-5-4-10-18(19)20/h1-15H,(H,26,27)/b24-15+ |
InChI Key |
UCLNUHZKVFDGDI-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CN=CC=C4 |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.